1H-Indole-5-carbohydrazide
Overview
Description
1H-Indole-5-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99% . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis of Alpha Amylase Inhibitors
1H-Indole-5-carbohydrazide derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. These compounds exhibited varying degrees of inhibition, with some analogs showing potent inhibitory activity. This is significant for the development of treatments targeting diseases like diabetes mellitus (Noreen et al., 2017).
Novel Derivatives and Quantum Mechanical Calculations
Derivatives of this compound have been prepared, characterized, and analyzed using various spectroscopic techniques. These studies contribute to the understanding of the structural and chemical properties of these compounds, which can be crucial in drug development and other chemical applications (Kaynak et al., 2005).
Development of 5-HT6 Receptor Antagonists
1H-Indole derivatives have been optimized as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists, leading to the development of potential treatments for cognitive disorders, including Alzheimer's disease. These compounds exhibit high affinity and selectivity, highlighting the therapeutic potential of indole derivatives in neurology (Nirogi et al., 2017).
Chemosensor for Metal Ions
This compound derivatives have been used to create a dual chemosensor capable of detecting copper and iron ions. This application is vital in environmental monitoring and industrial processes, where the detection of specific metal ions is crucial (Şenkuytu et al., 2019).
Anti-cholinesterase Activity in Alzheimer’s Disease
Indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated for their anti-cholinesterase activity, which is relevant for treating Alzheimer's disease. This research expands the potential therapeutic applications of indole derivatives in neurodegenerative diseases (Mirfazli et al., 2018).
Palladium-Catalyzed Synthesis and Functionalization
Palladium-catalyzed reactions involving indoles, including this compound, have revolutionized the synthesis and functionalization of complex organic compounds. This has broad implications in pharmaceuticals, fine chemicals, and material science (Cacchi & Fabrizi, 2005).
Antioxidant and Anticholinesterase Properties
Novel 1H-Indole derivatives have been synthesized and evaluated for their antioxidant and anticholinesterase properties. Such compounds have potential applications in the treatment of oxidative stress-related diseases and neurodegenerative disorders (Bingul et al., 2019).
Mechanism of Action
Target of Action
1H-Indole-5-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a variety of cellular targets involved in these processes.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, which can lead to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators
Biochemical Pathways
For example, indole derivatives have been shown to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways
Pharmacokinetics
A study on indole derivatives suggests that they have drug-like properties, with zero violations of lipinski’s rule This suggests that this compound may have favorable pharmacokinetic properties, including good bioavailability
Result of Action
For instance, some indole derivatives have been shown to exhibit antiviral activity, suggesting that they may inhibit viral replication at the cellular level
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, there is a lot of interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as p38 α MAPK, which is involved in inflammatory responses . The compound’s interaction with these enzymes can modulate various signaling pathways, leading to its diverse biological effects. Additionally, this compound has been reported to interact with microtubules, destabilizing them and affecting cell division .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can affect gene expression and cellular metabolism, leading to changes in the production of key metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of p38 α MAPK by competitively binding to the ATP-binding site of the enzyme . This inhibition leads to the suppression of downstream signaling pathways involved in inflammation and cell proliferation. Additionally, this compound binds to tubulin, preventing its polymerization and leading to microtubule destabilization . This action disrupts the mitotic spindle formation, causing cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with microtubules, or to the nucleus, where it influences gene expression . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
1H-indole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQATJKKTYPJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627801 | |
Record name | 1H-Indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406192-82-3 | |
Record name | 1H-Indole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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